molecular formula C21H17N3O B2873613 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396680-90-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2873613
CAS No.: 1396680-90-2
M. Wt: 327.387
InChI Key: NLEQNUCJDSSACO-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide is a chemical compound designed for research and development applications, particularly in the field of infectious disease. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures. Compounds within the pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) class have been identified as promising scaffolds for new antitubercular agents . Structural analogs of this compound have demonstrated excellent in vitro potency against drug-susceptible Mycobacterium tuberculosis H37Rv strains, with some exhibiting minimum inhibitory concentration (MIC) values below 0.002 μg/mL . Crucially, this class of compounds has shown significant activity against drug-resistant TB strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) strains, indicating potential for addressing multi-drug resistant tuberculosis (MDR-TB) . The mechanism of action for this specific compound is an area of active investigation, though its design is based on established structure-activity relationship (SAR) studies that highlight the importance of the N-substituted carboxamide side chain for antitubercular activity . Researchers can utilize this compound to further explore the pharmacological properties of the PPA hybrid family. For comprehensive handling, safety, and storage information, please refer to the Material Safety Data Sheet (MSDS). This product is strictly for laboratory research use and is not classified as a drug.

Properties

IUPAC Name

4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(22-14-19-15-23-24-13-5-4-8-20(19)24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,15H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQNUCJDSSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the [3+2] cycloaddition reaction, where a suitable dipolarophile reacts with a pyrazolopyridine precursor under specific conditions. The biphenyl moiety is then introduced through a subsequent coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazolopyridines or biphenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: It has shown potential as a bioactive molecule in biological studies, interacting with various biomolecules and cellular targets.

Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry: Its unique structural features make it valuable in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or pharmacological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues vary in their heterocyclic cores, substituents, and linker groups. Key examples include:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) logP Hydrogen Bond Acceptors/Donors Key References
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide Pyrazolo[1,5-a]pyridine Biphenyl carboxamide ~354.4* ~4.5† 4 acceptors, 1 donor -
N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401) Thiazole Biphenyl carboxamide 280.35 4.0051 3 acceptors, 1 donor
N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide Biphenyl carboxamide Sulfonamide substitution ~377.4* ~3.8† 5 acceptors, 2 donors
N-[[4’-formyl-(1,1’-biphenyl)-4-yl]methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Formyl and methyl substituents 441.45 ~3.2† 6 acceptors, 1 donor

*Calculated based on molecular formula. †Estimated using analogous data.

  • Substitutions like sulfonamide () reduce logP, improving solubility but possibly compromising target affinity.

Biological Activity

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C21_{21}H19_{19}N5_5O
  • Molecular Weight : 341.409 g/mol

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit various mechanisms of action:

  • Inhibition of Kinases : The compound acts as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and synaptic vesicle recycling. AAK1 is implicated in several neurodegenerative diseases and cancer pathways .
  • Anticancer Activity : Pyrazolo[1,5-a]pyridines have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Enzymatic Inhibition : The compound may function as a selective protein inhibitor by targeting specific enzymes involved in cancer progression and other diseases .

Biological Activity Overview

Table 1 summarizes the biological activities associated with this compound based on recent studies.

Activity Mechanism Reference
AAK1 InhibitionDisruption of clathrin-mediated endocytosis
Anticancer EffectsInduction of apoptosis and cell cycle arrest
Enzymatic InhibitionTargeting specific kinases involved in cancer

Case Study 1: AAK1 Inhibition

In a study focused on AAK1 inhibitors, this compound demonstrated significant inhibition of AAK1 activity in vitro. This inhibition was linked to reduced endocytosis rates in neuronal cells, suggesting potential implications for neurodegenerative conditions.

Case Study 2: Anticancer Potential

Another study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls. The mechanism was attributed to the activation of intrinsic apoptotic pathways.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable bioavailability and low toxicity profiles. Ongoing studies aim to optimize its pharmacokinetic properties for better therapeutic efficacy.

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